An In-depth Technical Guide on the Chemical Properties of 1-Hydroxycyclohexanecarboxylic Acid
An In-depth Technical Guide on the Chemical Properties of 1-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxycyclohexanecarboxylic acid is a versatile organic compound with applications as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in medicinal chemistry. The information is curated to support researchers and professionals in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
1-Hydroxycyclohexanecarboxylic acid is a white to off-white solid. Its core structure consists of a cyclohexane ring substituted with both a hydroxyl and a carboxylic acid group at the same carbon atom. This α-hydroxy acid structure imparts specific chemical characteristics.
Quantitative Data
A summary of the key quantitative properties of 1-Hydroxycyclohexanecarboxylic acid is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |
| Melting Point | 107-108 °C | --INVALID-LINK-- |
| Boiling Point | 102 °C at 14 Torr | --INVALID-LINK-- |
| pKa | 3.99 (Predicted) | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
Table 1: Physical and Chemical Properties of 1-Hydroxycyclohexanecarboxylic Acid. This table summarizes the fundamental physicochemical data for 1-Hydroxycyclohexanecarboxylic acid.
Synthesis Protocols
Two primary methods for the synthesis of 1-Hydroxycyclohexanecarboxylic acid are detailed below.
Synthesis from Cyclohexanone
This common method involves the formation of a cyanohydrin from cyclohexanone, followed by hydrolysis to the carboxylic acid.
Experimental Protocol:
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Cyanohydrin Formation: A solution of sodium metabisulfite (4.84 g, 0.025 mol) in distilled water (20 mL) is added dropwise to a stirred mixture of cyclohexanone (4.02 g, 0.041 mol) and potassium cyanide (3.3 g, 0.051 mol) in water (20 mL) over 30 minutes. The reaction mixture is stirred at 25°C for 8 hours.
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Extraction: Upon completion, the mixture is extracted with ethyl acetate (2 x 100 mL). The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 1-hydroxycyclohexanecarbonitrile.
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Hydrolysis: The crude 1-hydroxycyclohexanecarbonitrile is dissolved in acetic acid (12.5 mL) and concentrated hydrochloric acid (37.5 mL) is slowly added. The solution is heated to reflux for 6 hours.
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Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The organic phase is separated, dried over anhydrous magnesium sulfate, and concentrated to yield a solid. The solid is washed with hexane (25 mL) and filtered to give 1-hydroxycyclohexanecarboxylic acid.[1]
Figure 1: Synthesis of 1-Hydroxycyclohexanecarboxylic Acid from Cyclohexanone. This diagram illustrates the two-step synthesis process starting from cyclohexanone.
Synthesis from Cyclohexanecarboxylic Acid
This alternative route avoids the use of highly toxic cyanide.
Experimental Protocol:
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Halogenation: Cyclohexanecarboxylic acid is dissolved in a suitable solvent (e.g., chloroform, dichloromethane). A catalyst such as phosphorus trichloride or thionyl chloride is added. A halogen (chlorine, bromine, or iodine) is introduced to perform an α-halogenation reaction at 70-90 °C.
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Hydrolysis: The resulting α-halocyclohexanecarboxylic acid is then hydrolyzed under alkaline conditions using an aqueous solution of sodium hydroxide or potassium hydroxide (5-40%) at 40-60 °C.
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Neutralization and Extraction: The reaction mixture is neutralized with an acid like hydrochloric or sulfuric acid. The product is then extracted with an organic solvent and purified by distillation.[2]
Figure 2: Synthesis from Cyclohexanecarboxylic Acid. This diagram outlines an alternative synthesis pathway that avoids cyanide.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 1-Hydroxycyclohexanecarboxylic acid.
Mass Spectrometry
The mass spectrum of 1-Hydroxycyclohexanecarboxylic acid has been reported.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reactivity and Common Reactions
As an α-hydroxy acid, 1-Hydroxycyclohexanecarboxylic acid exhibits reactivity characteristic of both alcohols and carboxylic acids.
Esterification
The carboxylic acid moiety can undergo Fischer esterification when reacted with an alcohol in the presence of an acid catalyst. For example, reaction with methanol and a catalytic amount of sulfuric acid under reflux yields the corresponding methyl ester.[1]
Oxidation
The tertiary alcohol group is resistant to oxidation under standard conditions. However, the overall molecule can be subject to oxidative cleavage under more forcing conditions.
Decarbonylation
α-Hydroxy acids are known to undergo acid-catalyzed decarbonylation at elevated temperatures, which would lead to the formation of cyclohexanone, carbon monoxide, and water.[1]
Figure 3: Common Reactions of 1-Hydroxycyclohexanecarboxylic Acid. This diagram shows the main reaction pathways for this molecule.
Applications in Research and Drug Development
While specific biological activities of 1-Hydroxycyclohexanecarboxylic acid are not extensively documented, its structural motif is of interest in medicinal chemistry.
Synthetic Intermediate
1-Hydroxycyclohexanecarboxylic acid serves as a reagent in the synthesis of various organic molecules, including tetronic acid derivatives which have shown acaricidal activity.[1]
Derivatives in Medicinal Chemistry
Derivatives of cyclohexanecarboxylic acid have been investigated for a range of biological activities. For instance, certain amidrazone derivatives of cyclohex-1-ene-carboxylic acid have demonstrated anti-inflammatory and antinociceptive properties.[5] While not directly involving 1-hydroxycyclohexanecarboxylic acid, this highlights the potential of the cyclohexanecarboxylic acid scaffold in generating biologically active molecules.
Safety Information
1-Hydroxycyclohexanecarboxylic acid is classified as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
1-Hydroxycyclohexanecarboxylic acid is a valuable building block in organic synthesis. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity. While its direct applications in drug development are not yet well-defined, the structural class of cyclohexanecarboxylic acid derivatives holds promise for the discovery of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted.
References
- 1. 环己烷羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 219640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanecarboxylic acid [webbook.nist.gov]
- 4. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pulsus.com [pulsus.com]
